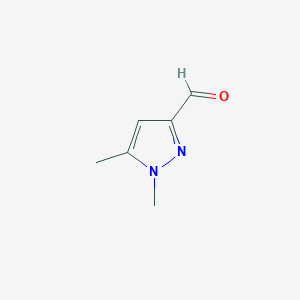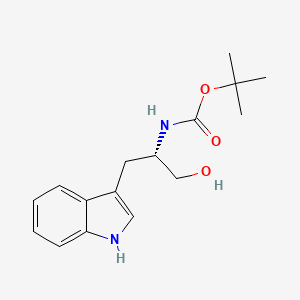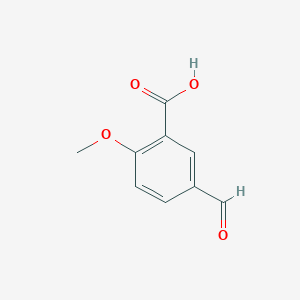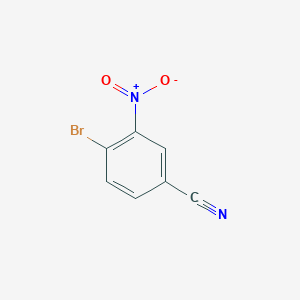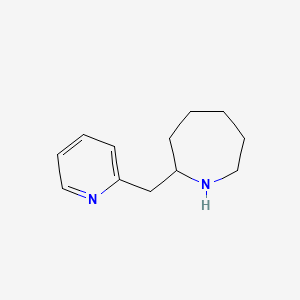
Allyltriisopropylsilane
概要
説明
Allyltriisopropylsilane is a useful research compound. Its molecular formula is C12H26Si and its molecular weight is 198.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cycloaddition Reactions
Allyltriisopropylsilane has been found to be a valuable reagent in the stereoselective construction of various ring systems, especially through Lewis acid-promoted formal cycloaddition reactions. It acts as a synthetic equivalent of a 1,3-dipole in [3+2] and [3+3] cycloadditions, leading to the formation of cyclopentanes, tetrahydrofurans, and tetrahydronaphthalenes. Additionally, in [2+2] and [2+3] cycloadditions, it serves as a synthetic equivalent of a 1,2-dipole, producing cyclobutanes, oxetanes, azetidines, and dihydrofurans (Knölker, 1997).
Rhodium Catalysis in Arylation
A significant application of this compound is in the field of arylation through rhodium catalysis. When combined with a rhodium complex, it effectively reacts with iodoarenes to produce C-H bond arylation products in moderate yields (Omachi & Itami, 2009).
Activation of C-F Bonds
This compound interacts with partially dehydroxylated sulfated zirconium oxide to form surface organosilicon species. These species demonstrate electrophilic properties and act as strong Lewis acids, actively participating in hydrodefluorination reactions (Culver & Conley, 2018).
Silicon-Directed Acid Ring-Opening
Allyltrimethylsilane oxide and this compound oxide undergo regiospecific ring-opening with carboxylic acids, leading to the formation of hydroxy esters. This process is influenced by solvent type and reveals significant structural effects due to strong σ C–Si – σ * C–O interactions (Badali et al., 1999).
Organometallic Processes in Organic Synthesis
Allylsilanes, including this compound, are extensively used in organic synthesis. Recent advances demonstrate their utility in transformations through electrophilic, radical, and organometallic processes, with a particular emphasis on stereocontrol arising from these processes (Chabaud, James, & Landais, 2004).
Safety and Hazards
Allyltriisopropylsilane is classified as a combustible liquid and can cause serious eye irritation . It is recommended to avoid all eye and skin contact and not to breathe vapor and mist . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
作用機序
Target of Action
Allyltriisopropylsilane is an organosilicon compound . The primary targets of this compound are electrophiles . Electrophiles are species that are attracted to electrons and participate in chemical reactions by accepting an electron pair in order to bond to a nucleophile .
Mode of Action
The mode of action of this compound involves the electrophilic substitution of unsaturated silanes . The carbon-silicon bond in this compound is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . Electrophiles become bound to the carbon γ to the silyl group . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .
Biochemical Pathways
It is known that the compound plays a role in the electrophilic substitution of unsaturated silanes . This process involves the attack of an electrophile on an allyl or vinylsilane, leading to the incorporation of an allyl or vinyl group at the electrophilic center after the loss of the silyl group .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution
Result of Action
The result of this compound’s action is the formation of a new carbon-carbon bond at the γ position of allyl silanes . This process is facilitated by the electron-releasing strength of the carbon-silicon bond .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of stronger electrophiles is required due to the less electropositive nature of silicon compared to other metals employed in electrophilic additions
生化学分析
Biochemical Properties
Allyltriisopropylsilane plays a significant role in biochemical reactions, particularly in electrophilic substitution reactions. It interacts with various enzymes and proteins, facilitating the formation of new carbon-carbon bonds. The compound’s silicon-carbon bond is highly electron-releasing, which stabilizes positive charges in the β position through hyperconjugation . This property makes this compound a valuable reagent in organic synthesis, where it can act as a hydride donor in acidic conditions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause irritation to the respiratory tract upon inhalation, leading to symptoms such as coughing . The compound’s interaction with cellular components can affect cell function, although detailed studies on its specific effects on cell signaling and gene expression are limited.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a hydride donor and its ability to stabilize positive charges through hyperconjugation. This compound can scavenge carbocations formed during peptide synthesis, acting as a mild reducing agent . Its electron-donating strength is similar to that of an acetamide substituent, making it effective in various electrophilic addition reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. While specific studies on its temporal effects are limited, it is known that this compound can maintain its reactivity under certain conditions, making it a reliable reagent for extended use in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses are generally well-tolerated. Detailed studies on the dosage effects of this compound in animal models are limited, but it is essential to consider the potential threshold effects and toxicity when using it in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its role in biochemical reactions. The compound’s ability to donate hydride ions makes it a valuable participant in metabolic processes that require reduction reactions . Its impact on metabolic flux and metabolite levels can vary depending on the specific pathways it is involved in.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function in biochemical reactions. The compound’s transport mechanisms are essential for its effective use in research and industrial applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution is crucial for optimizing its use in biochemical experiments .
特性
IUPAC Name |
tri(propan-2-yl)-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h8,10-12H,1,9H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQHUJRZKBYZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](CC=C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407556 | |
| Record name | Allyltriisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24400-84-8 | |
| Record name | Allyltriisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltriisopropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






